3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride
Description
3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a bicyclic amine derivative characterized by a pyrrolo-pyrazine core with a methyl substituent at position 3 and two hydrochloride counterions. This compound belongs to a class of nitrogen-containing heterocycles often associated with bioactive properties, including antioxidant, cytotoxic, and ion channel modulatory activities . The dihydrochloride salt form enhances aqueous solubility, making it advantageous for pharmacological applications compared to its free base .
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-7-6-10-4-2-3-8(10)5-9-7;;/h7-9H,2-6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKCZUPDFLIFRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CCCC2CN1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Alkylation of Pyrrole-Ethylenediamine Derivatives
A widely adopted route involves the alkylation of pyrrole derivatives with ethylenediamine analogs. For instance, 1-(2-bromoethyl)-3-methylpyrrole undergoes nucleophilic attack by ethylenediamine in dimethylformamide (DMF) at 80°C, followed by base-mediated cyclization to yield the octahydropyrrolopyrazine core. The methyl group is introduced either via pre-functionalized pyrrole precursors or post-cyclization methylation.
Reaction Scheme :
$$ \text{1-(2-Bromoethyl)-3-methylpyrrole} + \text{Ethylenediamine} \xrightarrow{\text{DMF, 80°C}} \text{3-Methyl-octahydropyrrolo[1,2-a]pyrazine} $$
The free base is subsequently treated with hydrochloric acid in ethanol to precipitate the dihydrochloride salt (yield: 68–72%).
Reductive Amination of Keto-Pyrrolidine Intermediates
Reductive amination using sodium cyanoborohydride (NaBH3CN) converts keto-pyrrolidines into saturated amines. For example, 3-methylpyrrolidin-2-one reacts with 1,2-diaminoethane in methanol under acidic conditions, followed by reduction to form the bicyclic amine. This method ensures high stereoselectivity, critical for generating the (8aR)-configured product.
Multi-Component Reactions (MCRs)
Ugi-Azide Four-Component Reaction
The Ugi-azide reaction enables rapid assembly of tetrazole-functionalized intermediates, which are hydrolyzed to yield pyrrolopyrazines. A representative protocol combines:
- 1-(2-Bromoethyl)-3-methylpyrrole-2-carbaldehyde
- Methylamine
- tert-Butyl isocyanide
- Sodium azide
in methanol at room temperature, achieving a 58% yield of the tetrazole intermediate. Acidic hydrolysis (HCl, 60°C) cleaves the tetrazole to form the target compound.
Advantages :
- Single-pot synthesis reduces purification steps.
- Modular substrate selection allows diversification.
Hydrogenation of Aromatic Precursors
Catalytic hydrogenation (H2, Pd/C) of 3-methylpyrrolo[1,2-a]pyrazine at 50 psi selectively saturates the pyrazine ring without affecting the pyrrolidine moiety. This method requires careful control of reaction time to prevent over-reduction.
Conditions :
- Substrate: 3-Methylpyrrolo[1,2-a]pyrazine
- Catalyst: 10% Pd/C
- Solvent: Ethanol
- Pressure: 50 psi H2
- Yield: 82%
Salt Formation and Purification
The free base is converted to the dihydrochloride salt by dropwise addition of concentrated HCl (37%) into an ethanolic solution of the amine. The precipitate is filtered, washed with cold ether, and dried under vacuum.
Critical Parameters :
- Stoichiometry : 2 equiv. HCl per amine group.
- Solvent : Ethanol or methanol ensures solubility and rapid precipitation.
- Purity : Recrystallization from ethanol/water (9:1) achieves ≥97% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Intramolecular Alkylation | 72 | 97 | Moderate | High |
| Reductive Amination | 65 | 95 | High | Moderate |
| Ugi-Azide MCR | 58 | 90 | Low | Low |
| Hydrogenation | 82 | 98 | N/A | High |
Key Observations :
- Intramolecular alkylation balances yield and scalability, making it industrially preferred.
- Hydrogenation offers excellent purity but requires aromatic precursors.
- Ugi-Azide MCR is advantageous for library synthesis but suffers from lower yields.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary depending on the specific reaction and conditions. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, including antitumor and kinase inhibitory activities.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis, while its antitumor activity may involve the inhibition of specific kinases involved in cell proliferation .
Comparison with Similar Compounds
Structural Analogues
Cyclic Dipeptide Derivatives
(3R,8aS)-3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1,4-dione
- Structure : Contains a diketone (1,4-dione) group instead of the dihydrochloride salt.
- Source : Isolated from Streptomyces and Bacillus strains .
- Activity : Exhibits antioxidant properties (e.g., radical scavenging) and cytotoxic effects against colon cancer cells (Caco-2) .
- Key Difference : The dione group reduces basicity and alters hydrogen-bonding interactions compared to the dihydrochloride form .
Pyrrolo[1,2-a]pyrazine-1,4-dione, Hexahydro-3-(2-methylpropyl)-
- Structure : Features a branched isobutyl substituent at position 3.
- Source : Found in Micrococcus lutux .
- Activity : Demonstrates cytotoxicity against HCT15 colon cancer cells .
- Key Difference : The hydrophobic isobutyl group enhances membrane permeability but may reduce solubility compared to the methyl-dihydrochloride derivative .
Alkyl-Substituted Derivatives
(3S,8aS)-3-Ethyloctahydropyrrolo[1,2-a]pyrazine
- Structure : Ethyl substituent at position 3 instead of methyl; lacks hydrochloride counterions.
- Properties : Higher lipophilicity (logP ≈ 0.72) compared to the methyl derivative (logP ≈ -0.72) .
- Implication : Enhanced membrane penetration but reduced solubility in aqueous media .
(3R,7R,8aS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol Dihydrochloride Structure: Hydroxyethyl and hydroxyl groups introduce polarity; dihydrochloride salt improves solubility. Application: Potential for targeted drug delivery due to hydrophilic moieties .
Halogenated Derivatives
(8aR)-2-[2-(3,4-Dichlorophenyl)ethyl]-octahydropyrrolo[1,2-a]pyrazine
- Structure : Aryl-chlorine substituents enhance binding to hydrophobic pockets in enzymes or receptors.
- Activity : Designed for selective modulation of neurological targets (e.g., ion channels) .
Functional and Pharmacological Comparisons
Mechanistic Insights
- Antioxidant Activity : The dihydrochloride form and its dione analog both exhibit radical scavenging, likely via electron donation from the pyrrolo-pyrazine nitrogen atoms .
- Cytotoxicity : Methyl and isobutyl derivatives induce apoptosis in cancer cells by modulating Bax/Bcl-2 ratios and p53 expression .
- Ion Channel Modulation : Ethyl and halogenated analogs (e.g., ABT-639) target T-type calcium channels, suggesting the core structure’s versatility in drug design .
Biological Activity
3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride (CAS Number: 2375194-70-8) is a compound of interest in pharmacology and medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C8H18Cl2N2
- Molecular Weight: 201.15 g/mol
- Structure: The compound features a bicyclic structure that contributes to its biological activity.
Potential Pharmacological Effects
- Neuroactivity : Compounds with similar structures have been reported to exhibit neuroactive properties. For instance, derivatives of octahydropyrrolo[1,2-a]pyrazines have shown potential as anxiolytics and antidepressants.
- Antimicrobial Activity : Some studies suggest that related pyrazine derivatives possess antimicrobial properties. This may indicate a potential for 3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine to exhibit similar effects.
- Antioxidant Properties : Certain pyrazine compounds have demonstrated antioxidant activities. This could imply that 3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine may also contribute to cellular protection against oxidative stress.
The exact mechanisms by which 3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine exerts its biological effects remain largely unexplored. However, insights can be drawn from related compounds:
- Receptor Interactions : Similar compounds often interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), which could be a pathway for its neuroactive effects.
- Enzyme Inhibition : Some derivatives may inhibit enzymes involved in oxidative stress pathways or microbial metabolism.
Case Studies and Research Findings
Currently available literature does not provide extensive case studies specifically focusing on this compound. However:
- Related Research : Studies on structurally similar compounds highlight their potential in treating neurological disorders and as antimicrobial agents. For example:
Predicted Collision Cross Section (CCS)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 141.13863 | 132.3 |
| [M+Na]+ | 163.12057 | 142.2 |
| [M+NH4]+ | 158.16517 | 141.5 |
| [M+K]+ | 179.09451 | 137.7 |
| [M-H]- | 139.12407 | 133.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
